2-Methyl-1-nonene

Vue d'ensemble

Description

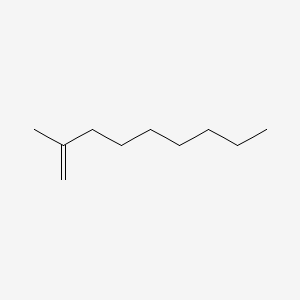

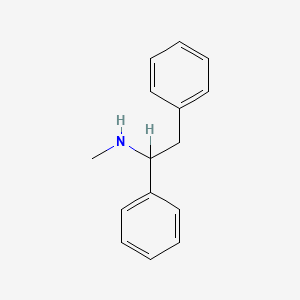

2-Methyl-1-nonene is a chemical compound with the formula C10H20 . It is a type of alkene, which is a hydrocarbon with a carbon-carbon double bond .

Molecular Structure Analysis

The molecular structure of 2-Methyl-1-nonene consists of a chain of ten carbon atoms with a double bond between the second and third carbon atoms from one end . The remaining bonds of the carbon atoms are filled with hydrogen atoms .Chemical Reactions Analysis

2-Methyl-1-nonene is used to study the rate constant for the gas-phase reaction of NO(3) radicals and O(3) using relative rate methods . This suggests that it participates in reactions involving these radicals.Physical And Chemical Properties Analysis

2-Methyl-1-nonene has a molecular weight of 140.2658 . It has a density of 0.7±0.1 g/cm3, a boiling point of 166.1±7.0 °C at 760 mmHg, and a vapor pressure of 2.4±0.1 mmHg at 25°C . It also has a flash point of 42.6±2.4 °C .Applications De Recherche Scientifique

Lipid Peroxidation and Cellular Damage

2-Methyl-1-nonene and its derivatives, such as 4-hydroxy-2-nonenal (HNE), have been extensively studied for their roles in lipid peroxidation and cellular damage. HNE is a major end product of lipid peroxidation and is known for its reactivity and cytotoxicity. It forms through various oxidative routes involving hydroperoxides, alkoxyl radicals, and epoxides, leading to cellular damage in inflammatory conditions like atherosclerotic lesions. The detection and characterization of HNE-adducts to proteins are crucial for understanding its impact on redox-sensitive cell signaling proteins and its modulation of their activities in physiological and disease contexts (Spickett, 2013).

Fragrance Ingredient Safety

Methyl 2-nonenoate, closely related to 2-Methyl-1-nonene, has been evaluated for its safety as a fragrance ingredient. Comprehensive assessments have been conducted to determine its genotoxicity, toxicity upon repeated doses, reproductive toxicity, and environmental safety. Findings indicate that methyl 2-nonenoate is not expected to be genotoxic and poses no significant risks regarding repeated dose toxicity, reproductive toxicity, or environmental harm, supporting its use in fragrance applications (Api et al., 2019).

Biodiesel Combustion Kinetics

The structural influences of alkyl chains, including those similar to 2-Methyl-1-nonene, on the combustion kinetics of biodiesel fuels have been explored. Studies show that the position of double bonds in such structures significantly affects their reactivity and the formation of stable intermediates during combustion. This research has implications for the design and optimization of biodiesel fuels for improved performance and reduced emissions (Fridlyand et al., 2015).

Chemical Catalysis and Reaction Selectivity

Research into the carbonylation of 1-nonene, which shares structural similarities with 2-Methyl-1-nonene, has provided insights into reaction selectivity and yield in the presence of palladium(II) phosphine complexes. These findings contribute to the broader understanding of catalytic processes and their optimization for industrial applications, particularly in synthesizing esters and other organic compounds (Karpyuk et al., 1985).

Photoluminescent Properties and Material Science

The study of bis(imino)acenaphthene zinc complexes, which include methylated aryl substituents akin to 2-Methyl-1-nonene, reveals their aggregation-induced emission properties. This research provides valuable insights into the development of novel materials with specific photoluminescent characteristics for applications in optoelectronics and sensing technologies (Evans et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-methylnon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQHQUVNZVGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183942 | |

| Record name | 2-Methyl-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2980-71-4 | |

| Record name | 2-Methyl-1-nonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-nonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-methyl-1-nonene influence its reactivity with atmospheric oxidants like NO₃ radicals and ozone?

A1: Research indicates that the rate constants for the gas-phase reactions of both NO₃ radicals [] and ozone [] with alkenes increase as the number of carbon atoms in the molecule increases. Specifically for 2-methyl-1-nonene, it exhibits significantly higher reactivity towards NO₃ radicals compared to ozone. This difference in reactivity is attributed to the reaction mechanisms involved. NO₃ radical reactions with alkenes are mainly addition reactions, where the radical adds to the double bond. The presence of the methyl group in 2-methyl-1-nonene likely enhances this addition process due to electronic effects. On the other hand, ozone primarily reacts with alkenes via a cycloaddition mechanism, which may be less influenced by the presence of the methyl substituent.

A1: Yes, studies have shown that the rate constants for the reactions of both NO₃ radicals and OH radicals with alkenes are influenced by the position of the double bond and the presence of substituents [, ]. For instance, 2-methyl-1-nonene reacts significantly faster with NO₃ radicals compared to linear 1-alkenes with the same number of carbon atoms []. This difference is attributed to the methyl group in the 2-position, which likely increases electron density around the double bond, making it more reactive towards electrophilic attack by the NO₃ radical.

Q2: What analytical techniques have been used to study the gas-phase reactions of 2-methyl-1-nonene?

A2: The gas-phase reactions of 2-methyl-1-nonene with atmospheric oxidants like NO₃ radicals and ozone have been primarily investigated using relative rate methods []. These methods involve comparing the rate of consumption of the target compound (in this case, 2-methyl-1-nonene) to that of a reference compound with a known reaction rate constant, under controlled laboratory conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)